molecular formula C21H23F3N4O3 B2556934 3-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034598-71-3

3-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2556934
CAS RN: 2034598-71-3
M. Wt: 436.435
InChI Key: LLVPSRYACIOQEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Biological Activities

Several studies focus on synthesizing novel compounds with potential biological activities. For instance, research led by Abu‐Hashem et al. (2020) explores the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities Abu‐Hashem, Al-Hussain, & Zaki, 2020.

Polymer Synthesis

Hattori and Kinoshita (1979) reported on the synthesis of polyamides containing uracil and adenine, highlighting the versatility of incorporating nucleobases into polymers for potentially novel material properties Hattori & Kinoshita, 1979.

Anticancer and Anti-Inflammatory Agents

Rahmouni et al. (2016) developed novel pyrazolopyrimidines derivatives with significant anticancer and anti-5-lipoxygenase activities, showcasing the therapeutic potential of such compounds in medical research Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016.

Antineoplastic Agents

The study of flumatinib metabolism in chronic myelogenous leukemia patients by Gong et al. (2010) provides insights into the metabolic pathways of antineoplastic tyrosine kinase inhibitors in humans, suggesting areas for further research in drug development Gong, Chen, Deng, & Zhong, 2010.

Antimicrobial Activity

Suresh, Lavanya, and Rao (2016) synthesized novel thiazolo-triazolo-pyridine carbonitrile derivatives, which exhibited significant antibacterial and antifungal activities, illustrating the potential of such compounds in addressing microbial resistance Suresh, Lavanya, & Rao, 2016.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in a system. Unfortunately, the specific mechanism of action for this compound is not available in the searched resources .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, the specific safety and hazard information for this compound is not available in the searched resources .

properties

IUPAC Name

2-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O3/c1-12-19(31-16-6-4-3-5-15(16)30-12)20(29)27-14-7-9-28(10-8-14)18-11-17(21(22,23)24)25-13(2)26-18/h3-6,11-12,14,19H,7-10H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVPSRYACIOQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.